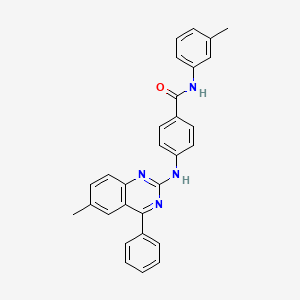

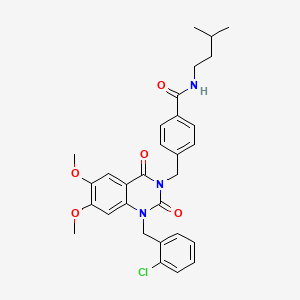

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide" is a chemical entity that appears to be related to a class of compounds with a thiadiazole core structure. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds with thiadiazole and pivalamide groups has been reported. For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved inert refluxing of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, Schiff's bases containing a thiadiazole scaffold were synthesized under microwave irradiation, which is a solvent-free method, indicating that the synthesis of such compounds can be optimized for efficiency .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. The crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined through single crystal assays, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to structural stabilization . These findings suggest that the molecular structure of "N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide" would likely exhibit similar characteristics.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole compounds can be inferred from frontier molecular orbital analysis, which shows that a smaller HOMO/LUMO energy gap corresponds to higher reactivity . Additionally, reactions of N-sulfonylamines with azirines leading to the formation of thiadiazoles and oxathiazoles indicate that the thiadiazole ring can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and intermolecular interactions can influence the compound's solubility, melting point, and stability . The biological activity of these compounds, such as enzyme inhibition, is also a significant aspect of their chemical properties. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide showed high enzyme inhibition activity against BChE and AChE . The anticancer activity of related compounds was evaluated against several human cancer cell lines, with some showing promising results .

Applications De Recherche Scientifique

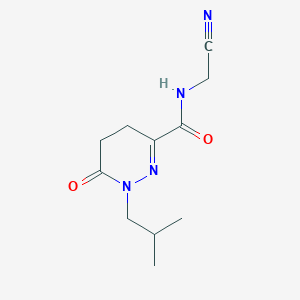

Microwave-Assisted Synthesis and Anticancer Evaluation

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is involved in the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds have shown promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The synthesis method is notable for its use of microwave irradiation, which enhances efficiency. Additionally, a molecular docking study indicated a probable mechanism of action, and ADMET properties prediction suggested good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Oxidative Dimerization in Synthesis

The compound is also relevant in the oxidative dimerization process. Thioamides, which include this compound, can undergo oxidative dimerization to form 3,5-disubstituted 1,2,4-thiadiazoles. This process has been achieved with high yield using hypervalent iodine(V)-containing reagents in the presence of tetraethylammonium bromide (TEAB) (Patil et al., 2009).

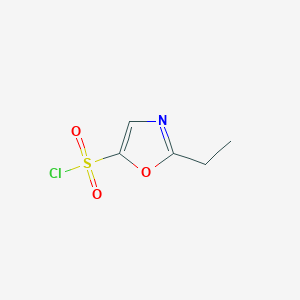

Antiallergy Agent Synthesis

Another application of similar compounds is in the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which have shown significant antiallergy activity. These compounds were synthesized via a series of reactions involving acetophenone, thiourea, iodine, chloroacetylbenzene, and thiourea, leading to the formation of thiazolyloxamates. Some analogues demonstrated superior potency compared to disodium cromoglycate in antiallergy tests (Hargrave et al., 1983).

Application in Aerobic Oxidative Dimerization

The compound plays a role in the aerobic oxidative dimerization of primary thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles. This process, catalyzed by phosphovanadomolybdic acids, efficiently proceeds with various primary thioamides, including aromatic, heterocyclic, and aliphatic ones, achieving excellent yields (Yajima et al., 2014).

Propriétés

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-10-6-7-11(2)12(8-10)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHJREXQABFLFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)